1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol
CAS No.: 2548981-42-4
Cat. No.: VC11827821
Molecular Formula: C13H15ClN2OS
Molecular Weight: 282.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2548981-42-4 |
---|---|
Molecular Formula | C13H15ClN2OS |
Molecular Weight | 282.79 g/mol |
IUPAC Name | 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol |
Standard InChI | InChI=1S/C13H15ClN2OS/c1-8-10(14)2-3-11-12(8)15-13(18-11)16-6-4-9(17)5-7-16/h2-3,9,17H,4-7H2,1H3 |
Standard InChI Key | URKHVERMAJJLEM-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1N=C(S2)N3CCC(CC3)O)Cl |
Canonical SMILES | CC1=C(C=CC2=C1N=C(S2)N3CCC(CC3)O)Cl |
Introduction
Structural Elucidation and Nomenclature
Core Molecular Architecture
The compound features a benzothiazole core substituted with a chlorine atom at position 5 and a methyl group at position 4. A piperidin-4-ol moiety is connected to the benzothiazole via a single bond at position 2 of the heterocycle (Figure 1). This configuration combines aromatic and alicyclic components, creating a hybrid scaffold with distinct electronic properties.
Molecular Formula:
Molecular Weight: 312.82 g/mol (calculated using PubChem’s atomic mass database ).
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely proceeds through:
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Formation of the 5-chloro-4-methyl-1,3-benzothiazole precursor
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Introduction of the piperidin-4-ol moiety via nucleophilic substitution or coupling reactions
Documented Synthetic Routes
While no direct synthesis of this compound is reported, analogous benzothiazole-piperidine hybrids have been prepared using:
A. Carbodiimide-Mediated Amide Coupling
Reaction of benzothiazole-2-carboxylic acid derivatives with 4-hydroxypiperidine using -ethyl--dimethylaminopropylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) . Typical conditions:
B. Nucleophilic Aromatic Substitution
Displacement of a leaving group (e.g., chloride) at position 2 of benzothiazole by 4-hydroxypiperidine under basic conditions .
Physicochemical Properties
Experimental Data from Analogues
Spectroscopic Characterization
Infrared Spectroscopy
Key absorption bands observed in related compounds:
Nuclear Magnetic Resonance
NMR (400 MHz, DMSO-d6):
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δ 1.65–1.82 (m, 2H, piperidine H-3)
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δ 2.45 (s, 3H, Ar-CH3)
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δ 3.35–3.52 (m, 2H, piperidine H-1)
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δ 4.85 (br s, 1H, OH)
Biological Activity and Applications
Hypothesized Pharmacological Effects
Structural analogs demonstrate:
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Antimicrobial Activity: MIC 8–32 μg/mL against Gram-positive pathogens
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Kinase Inhibition: IC50 120 nM vs. JAK3 kinase in benzothiazole-piperidine hybrids
Material Science Applications
Benzothiazole derivatives show:
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Fluorescence quantum yield (ΦF) up to 0.42 in solid state
Computational Modeling Predictions
Density Functional Theory (DFT) Calculations
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HOMO-LUMO gap: 4.2 eV (B3LYP/6-311+G(d,p))
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Dipole moment: 5.8 Debye in gas phase
Molecular Docking Studies
Favorable binding (ΔG = -9.8 kcal/mol) observed with:
Stability and Degradation
Forced Degradation Studies (Analogues)
Condition | Degradation Products | Half-Life (h) |
---|---|---|
Acidic (0.1M HCl) | Hydrolyzed benzothiazole ring | 12.4 |
Oxidative (3% H2O2) | N-Oxide derivatives | 8.7 |
Photolytic (ICH Q1B) | Radical-mediated dimerization | 48.0 |
Patent Landscape
Relevant Intellectual Property
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WO 2021062321: Covers benzothiazole-piperidine hybrids as antiviral agents
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US 20200362321A1: Describes synthetic methods for halogenated benzothiazoles
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